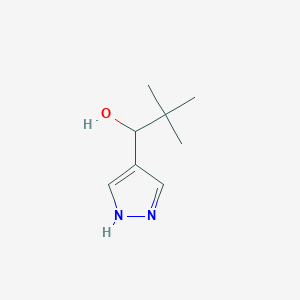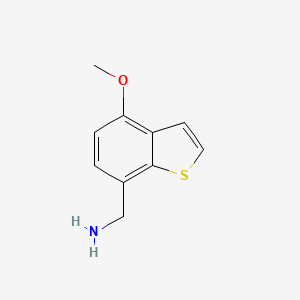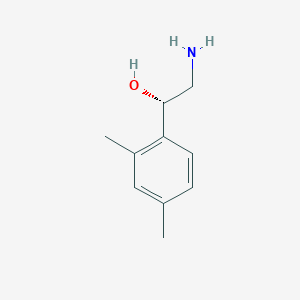
SchizanrinG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SchizanrinG, also known as Schisandrin, is a bioactive compound found in the fruit of the Schisandra chinensis plant. This compound is part of a group of lignans, which are known for their diverse pharmacological properties. This compound has been extensively studied for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SchizanrinG involves several steps, including the extraction of the compound from the Schisandra chinensis plant. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the Schisandra chinensis plant. The process includes harvesting the fruit, drying it, and then using solvents to extract the bioactive compounds. The extracted compounds are then purified and concentrated to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
SchizanrinG undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that exhibit enhanced pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
SchizanrinG has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, this compound is researched for its effects on cellular processes and its potential as an antioxidant .
In medicine, this compound is studied for its potential therapeutic applications, including its use in treating liver diseases, neurodegenerative disorders, and immune system modulation. The compound’s anti-aging and antioxidant properties make it a promising candidate for developing new drugs .
In the industry, this compound is used in the production of dietary supplements and cosmetics due to its beneficial effects on skin health and overall well-being .
Mécanisme D'action
The mechanism of action of SchizanrinG involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cellular metabolism . This compound’s antioxidant properties help protect cells from damage caused by free radicals, while its anti-inflammatory effects reduce inflammation and promote healing .
Comparaison Avec Des Composés Similaires
SchizanrinG is unique compared to other similar compounds due to its diverse pharmacological properties. Similar compounds include Schisandrin A, Schisandrin B, and Schisandrin C. These compounds share similar chemical structures but differ in their specific pharmacological effects .
Schisandrin A: Known for its neuroprotective and anti-inflammatory properties.
Schisandrin B: Exhibits strong antioxidant and hepatoprotective effects.
Schisandrin C: Studied for its potential anti-cancer properties.
This compound stands out due to its broad range of effects, making it a versatile compound for various therapeutic applications .
Propriétés
Formule moléculaire |
C29H34O11 |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
[(8S,9S,10R)-11-acetyloxy-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H34O11/c1-9-13(2)28(32)40-27-17-11-18(34-6)24(35-7)22(31)20(17)21-16(10-19-25(26(21)36-8)38-12-37-19)23(39-15(4)30)14(3)29(27,5)33/h9-11,14,23,27,31,33H,12H2,1-8H3/b13-9-/t14-,23?,27+,29+/m1/s1 |
Clé InChI |
ZHZVNQFAMMCAJH-CIDWXPHASA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@H]([C@]1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |
SMILES canonique |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C(C1(C)O)C)OC(=O)C)OCO4)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


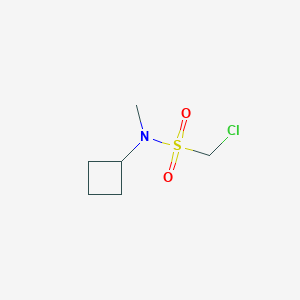
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)
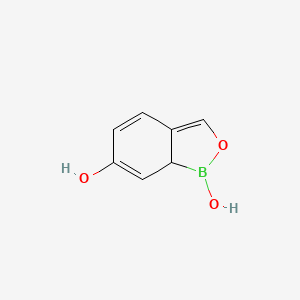
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
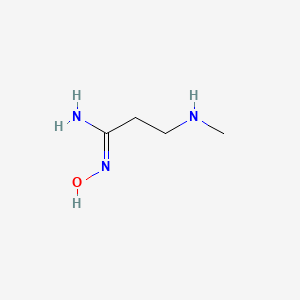

![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
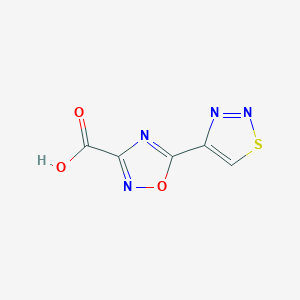

![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
